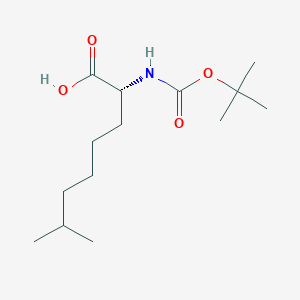
(R)-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to convert the compound into its reduced form.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol can be used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced forms of the compound, and substitution may yield the deprotected amino acid .
Aplicaciones Científicas De Investigación
®-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound can be used in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. This allows the compound to act as a precursor or intermediate in the synthesis of biologically active molecules .
Comparación Con Compuestos Similares
Similar Compounds
®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid: Another Boc-protected amino acid with similar protective properties.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds are used in dipeptide synthesis and have similar protective groups.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid is unique due to its specific structure and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable compound in various fields of research and industrial applications .
Propiedades
Fórmula molecular |
C14H27NO4 |
|---|---|
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
(2R)-7-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid |
InChI |
InChI=1S/C14H27NO4/c1-10(2)8-6-7-9-11(12(16)17)15-13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,18)(H,16,17)/t11-/m1/s1 |
Clave InChI |
KVIXEOHAOBCZDS-LLVKDONJSA-N |
SMILES isomérico |
CC(C)CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


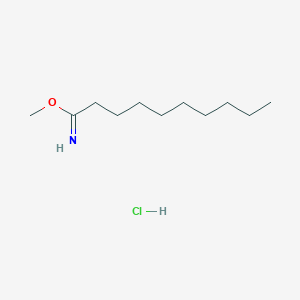
![tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)
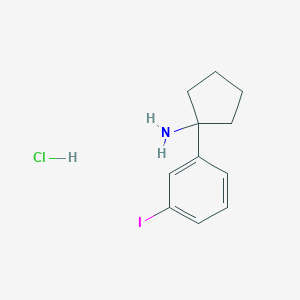
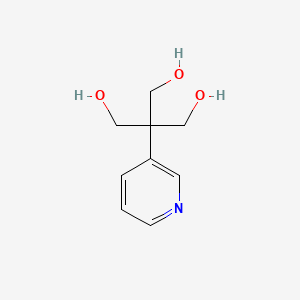
![4-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12955249.png)
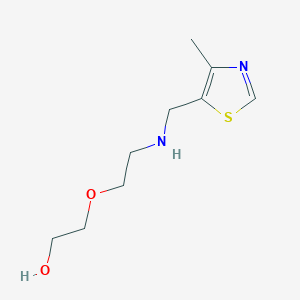
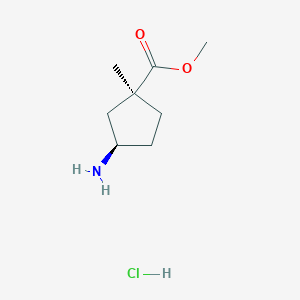
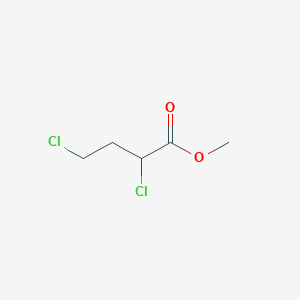


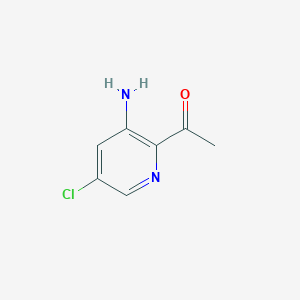
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12955312.png)


